molecular formula C12H13BrO B6180977 2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one CAS No. 2613382-64-0

2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one

Cat. No.: B6180977
CAS No.: 2613382-64-0
M. Wt: 253.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one” is a cyclobutanone with a bromophenyl group attached at the 2-position and two methyl groups at the 3-position. Cyclobutanones are four-membered cyclic ketones and are known for their ring strain. The bromophenyl group is a common functional group in organic chemistry, often involved in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclobutanone ring, possibly through a [2+2] cycloaddition or other cyclization reaction. The bromophenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the strained four-membered cyclobutanone ring, with the carbonyl group at the 1-position, a bromophenyl group at the 2-position, and two methyl groups at the 3-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic carbonyl group, which could undergo nucleophilic addition reactions, and the bromophenyl group, which could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group could impact its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future research directions involving this compound could be vast and would depend on its reactivity, potential applications, and the current state of research in the field .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one involves the reaction of 4-bromobenzaldehyde with 2,2,3-trimethylcyclobutanone in the presence of a base to form the corresponding enolate intermediate, which is then subjected to an intramolecular aldol condensation to yield the desired product.", "Starting Materials": [ "4-bromobenzaldehyde", "2,2,3-trimethylcyclobutanone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde (1.0 equiv) and 2,2,3-trimethylcyclobutanone (1.2 equiv) in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until the enolate intermediate is formed.", "Step 3: Heat the reaction mixture to reflux and continue stirring for several hours to promote the intramolecular aldol condensation.", "Step 4: Cool the reaction mixture and isolate the product by filtration or chromatography.", "Step 5: Purify the product by recrystallization or other suitable methods." ] }

2613382-64-0

Molecular Formula

C12H13BrO

Molecular Weight

253.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.